molecular formula C20H25N3O3 B10782119 (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid

(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid

货号 B10782119
分子量: 355.4 g/mol
InChI 键: RVVTUJLHUHZYOD-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ZD-2486 is a small molecule drug initially developed by AstraZeneca PLC. It functions as a glycoprotein IIb/IIIa antagonist, targeting the integrin alpha-IIb/beta-3 receptors. This compound was primarily investigated for its potential use in treating unstable angina, a condition characterized by sudden chest pain due to reduced blood flow to the heart .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ZD-2486 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of ZD-2486 follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

Types of Reactions

ZD-2486 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

科学研究应用

ZD-2486 has been investigated for various scientific research applications, including:

    Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying chemical reactions and mechanisms.

    Biology: ZD-2486 has been used to investigate cellular processes involving integrin receptors, providing insights into cell adhesion and signaling pathways.

    Medicine: The compound’s potential therapeutic effects on cardiovascular diseases, particularly unstable angina, have been a focus of clinical research.

    Industry: ZD-2486’s properties make it suitable for use in the development of new pharmaceuticals and chemical products

作用机制

ZD-2486 exerts its effects by antagonizing the glycoprotein IIb/IIIa receptors, which are integrin alpha-IIb/beta-3 receptors found on the surface of platelets. By binding to these receptors, ZD-2486 inhibits platelet aggregation, reducing the risk of blood clots and improving blood flow. This mechanism is particularly beneficial in treating conditions such as unstable angina, where reduced blood flow to the heart can lead to severe complications .

相似化合物的比较

Similar Compounds

Uniqueness

ZD-2486 is unique in its specific targeting of the glycoprotein IIb/IIIa receptors and its potential therapeutic application in treating unstable angina. While similar compounds like tirofiban and eptifibatide also target these receptors, ZD-2486’s distinct chemical structure and synthesis methods set it apart .

属性

分子式

C20H25N3O3

分子量

355.4 g/mol

IUPAC 名称

(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid

InChI

InChI=1S/C20H25N3O3/c1-16(14-20(24)25)15-26-19-4-2-17(3-5-19)22-10-12-23(13-11-22)18-6-8-21-9-7-18/h2-9,16H,10-15H2,1H3,(H,24,25)/t16-/m1/s1

InChI 键

RVVTUJLHUHZYOD-MRXNPFEDSA-N

手性 SMILES

C[C@H](CC(=O)O)COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=NC=C3

规范 SMILES

CC(CC(=O)O)COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=NC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。